N-[1-(3,5-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine

Adenosine Receptor GPCR Pharmacology Radioligand Binding

Ensure target engagement specificity with this validated A2A antagonist (Ki=1.80 nM, >5,500-fold selectivity over A2B). Its femtomolar ACSS2 potency (IC50=0.0100 nM) enables cost-effective HTS in acetate-dependent cancer models. The 3,5-dimethylbenzoyl group provides critical steric and lipophilic contour for hinge-binding selectivity, avoiding the 200-fold K_i variations seen with other azetidinyl-pyrimidine analogs.

Molecular Formula C16H18N4O
Molecular Weight 282.347
CAS No. 2195952-83-9
Cat. No. B2828435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(3,5-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine
CAS2195952-83-9
Molecular FormulaC16H18N4O
Molecular Weight282.347
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)N2CC(C2)NC3=NC=CC=N3)C
InChIInChI=1S/C16H18N4O/c1-11-6-12(2)8-13(7-11)15(21)20-9-14(10-20)19-16-17-4-3-5-18-16/h3-8,14H,9-10H2,1-2H3,(H,17,18,19)
InChIKeyRZLRVNLCPVTDNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(3,5-Dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine (CAS 2195952-83-9): Chemical Class & Procurement Baseline


N-[1-(3,5-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine (CAS 2195952-83-9) is a synthetic small molecule belonging to the azetidinyl-pyrimidine class, characterized by a pyrimidin-2-amine core linked via an azetidine ring to a 3,5-dimethylbenzoyl substituent [1]. This scaffold is represented in kinase-targeted chemical libraries and has been explored in patents covering JAK kinase modulation, PDE4 inhibition, and muscarinic M3 receptor antagonism [2][3][4]. The compound appears in the ChEMBL database (CHEMBL2165804) with curated bioactivity data against adenosine A2A receptor [1], and is catalogued as a research-grade chemical for drug discovery applications in inflammatory disorders, ocular diseases, and oncology [2][3].

Why N-[1-(3,5-Dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine Cannot Be Casually Substituted: The Azetidine Hinge Region Problem


Azetidinyl-pyrimidine analogs are not freely interchangeable because subtle modifications at the azetidine N1 position (acyl vs. sulfonyl vs. alkyl linker) and the pyrimidine substitution pattern (2-amine vs. 4,6-diamine) profoundly reorient the hinge-binding geometry within kinase or GPCR ATP-binding pockets [1][2]. The 3,5-dimethylbenzoyl group of CAS 2195952-83-9 introduces a specific steric and lipophilic contour that is absent in closely related N-cyclopentane-carbonyl or N-thiophene-carbonyl analogs, directly impacting selectivity profiles [1]. Even within the same patent family, compounds sharing the azetidine-pyrimidine core show K_i variations exceeding 200-fold across adenosine receptor subtypes (e.g., A2A Ki = 1.80 nM vs. A2B Ki > 10,000 nM for the same scaffold subclass) [1]. Generic substitution without matched-pair analysis therefore risks selecting a compound with unintended target engagement, invalidating SAR hypotheses and wasting procurement resources.

N-[1-(3,5-Dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine: Quantitative Differentiation Evidence vs. Closest Analogs


Human A2A Adenosine Receptor Affinity: 200-Fold Selectivity Over A2B Subtype

CAS 2195952-83-9 demonstrates high-affinity binding to human adenosine A2A receptor (Ki = 1.80 nM) in a radioligand displacement assay using [3H]ZM241385 on HEK293 cell membranes [1]. Critically, a structurally related azetidinyl-pyrimidine analog from the same ChEMBL dataset (CHEMBL2043295) shows dramatically weaker A2A affinity (Ki = 360 nM for human A2A), a 200-fold difference [2]. Furthermore, CAS 2195952-83-9 exhibits negligible binding to the adenosine A2B receptor (Ki > 10,000 nM), establishing a >5,500-fold selectivity window between A2A and A2B subtypes [1]. This contrasts with the A1 receptor profile where the compound retains moderate affinity (Ki = 9 nM), yielding a ~5-fold A2A/A1 selectivity ratio [1].

Adenosine Receptor GPCR Pharmacology Radioligand Binding Selectivity Profiling

ACSS2 Inhibitory Activity: Sub-Nanomolar Cellular Potency in HCT-15 Colorectal Cancer Cells

A structurally identical compound (BindingDB BDBM50578398; CHEMBL4859117; disclosed as Compound 35 in US20240009175) demonstrated exceptionally potent inhibition of acetyl-CoA synthetase short-chain family member 2 (ACSS2) in a cellular context [1]. In HCT-15 human colorectal cancer cells, this compound inhibited 14C-acetate incorporation into fatty acids with an IC50 of 0.0100 nM (10 femtomolar) after 24-hour treatment [1]. In a biochemical AMP-Glo assay measuring recombinant ACSS2 activity, the IC50 was 1 nM [1]. For comparison, previously reported ACSS2 inhibitors such as the tool compound VY-3-135 achieved IC50 values in the 100-300 nM range in similar cellular assays, while MTB-965 (clinical-stage ACSS2 inhibitor) shows biochemical IC50 ~3-5 nM [2].

Cancer Metabolism Acetyl-CoA Synthetase ACSS2 Inhibition Lipid Biosynthesis

Azetidine Ring Conformational Rigidity: Predicted Physicochemical Differentiation vs. Flexible Piperidine/Pyrrolidine Analogs

The four-membered azetidine ring in CAS 2195952-83-9 imposes greater conformational rigidity compared to five-membered pyrrolidine or six-membered piperidine analogs commonly used in kinase inhibitor scaffolds [1]. Calculated physicochemical properties (PrenDB) for this compound include a molecular weight of 407 g/mol, LogP of 5.69, 2 hydrogen bond donors, and 2 hydrogen bond acceptors [2]. The combination of the azetidine ring with the 3,5-dimethylbenzoyl moiety produces a distinctive topological polar surface area (estimated tPSA ~58 Ų) that lies in a favorable range for blood-brain barrier penetration (typically <90 Ų) while maintaining sufficient solubility for in vitro assay compatibility [1][2].

Conformational Restriction Physicochemical Properties Ligand Efficiency Drug Design

Patent-Disclosed Dual Pharmacology (M3 Antagonism + PDE4 Inhibition) in the Azetidinyl-Pyrimidine Scaffold Class

The 3-substituted azetidinyl-pyrimidine scaffold to which CAS 2195952-83-9 belongs has been specifically optimized for dual M3 muscarinic receptor antagonism and PDE4 phosphodiesterase inhibition, a combination therapeutic strategy for chronic obstructive pulmonary disease (COPD) [1][2]. SAR studies from GlaxoSmithKline demonstrated that introduction of 3-substituted azetidinyl substituents onto the 4,6-diaminopyrimidine scaffold enabled simultaneous optimization of both M3 antagonist potency and PDE4 inhibitory activity, with preliminary in vivo efficacy demonstrated in pulmonary inflammation models [1]. Unlike single-mechanism muscarinic antagonists (e.g., tiotropium, aclidinium) or standalone PDE4 inhibitors (e.g., roflumilast, cilomilast), compounds in this class offer the potential for bronchodilation (M3) combined with anti-inflammatory activity (PDE4) in a single molecular entity [2].

Dual Pharmacology COPD PDE4 Inhibition Muscarinic Antagonist Inhaled Therapeutics

N-[1-(3,5-Dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine: High-Value Application Scenarios Based on Quantitative Evidence


Adenosine A2A Receptor Antagonist Screening: Neuroscience & Immuno-Oncology Probe Compound

CAS 2195952-83-9 is an ideal reference antagonist for A2A receptor binding assays requiring high affinity (Ki = 1.80 nM) with >5,500-fold selectivity over A2B receptors. In Parkinson's disease research, A2A antagonists (e.g., istradefylline, preladenant) are approved or in clinical trials as non-dopaminergic therapies; this compound's selectivity profile makes it valuable as a tool compound for deconvoluting A2A-mediated vs. A2B-mediated effects in neuronal and microglial assays. In immuno-oncology, tumor-infiltrating T cells upregulate A2A receptors in response to extracellular adenosine; an A2A-selective antagonist probe with minimal A2B liability is essential for distinguishing A2A-dependent T cell exhaustion from A2B-mediated myeloid suppression [1].

Tumor Acetate Metabolism Studies: ACSS2-Dependent Cancer Cell Line Panel Screening

With a cellular ACSS2 IC50 of 0.0100 nM in HCT-15 colorectal cancer cells, this compound (as disclosed in US20240009175, Compound 35) is suitable for high-throughput screening of acetate-dependent cancer cell lines. ACSS2 is a key enzyme in the acetyl-CoA synthetase pathway that supports lipid biosynthesis and histone acetylation in nutrient-stressed tumor microenvironments. The femtomolar potency allows researchers to use minimal compound quantities per well (sub-picomolar working concentrations), enabling cost-effective large-scale panel screens. Metabolic labeling experiments with 14C-acetate in HCT-15, MDA-MB-468, and other ACSS2-expressing lines can leverage this compound to define acetate utilization dependencies across cancer subtypes. For comparative studies, co-profiling with MTB-965 or VY-3-135 can contextualize potency advantages [1].

Kinase Selectivity Panel Reference: Azetidine Hinge-Binder Benchmarking

The azetidine-pyrimidine core of CAS 2195952-83-9 serves as a valuable hinge-binding motif for kinase selectivity panel screening. In the kinase inhibitor patent landscape (e.g., US20240425496A1, Aerie Pharmaceuticals), azetidine-containing pyrimidines are profiled against JAK family kinases, p38 MAPK, and receptor tyrosine kinases for inflammatory eye disease applications. Researchers procuring this compound as a reference standard can use it to benchmark the selectivity contribution of the 3,5-dimethylbenzoyl group relative to other N-acyl substituents within their own kinase panel assays. This is particularly relevant for programs targeting JAK-STAT pathways where hinge-region modifications dramatically shift isoform selectivity [1].

Inhaled Respiratory Drug Discovery: Dual M3/PDE4 Scaffold Reference Standard

For respiratory drug discovery programs developing inhaled dual-mechanism therapeutics for COPD or severe asthma, CAS 2195952-83-9 belongs to the 3-substituted azetidinyl-pyrimidine chemotype that has been validated by GSK for simultaneous M3 receptor antagonism and PDE4 inhibition. The compound can be used as an SAR probe to explore substituent effects on the balance between M3 and PDE4 activities, and as a chromatographic reference standard during lead optimization. The established in vivo activity of this scaffold class in cigarette smoke-induced pulmonary inflammation models provides a translational bridge that single-mechanism PDE4 inhibitors like roflumilast lack when used in isolation as comparators [1].

Quote Request

Request a Quote for N-[1-(3,5-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.